5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline and thiophene rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Quinoline Derivatives: Compounds with a quinoline ring, known for their antimalarial and anticancer activities.
Thiophene Derivatives: Compounds with a thiophene ring, used in the development of pharmaceuticals and materials.
Uniqueness
5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is unique due to its combination of a quinoline ring, a thiophene ring, and a sulfonamide group. This unique structure gives it a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-14-7-9-16(23-14)25(21,22)17-13-6-8-15-12(11-13)5-4-10-18(15)24(2,19)20/h6-9,11,17H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNQMVFLVTHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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